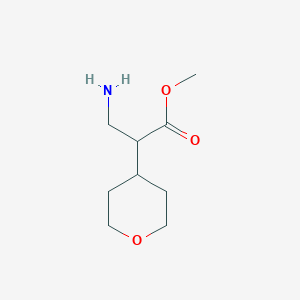
Methyl 3-amino-2-(oxan-4-yl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is characterized by the presence of a tetrahydropyran ring, an amino group, and a methyl ester group. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method involves the use of cerium ammonium nitrate as a catalyst to facilitate the reaction between tertiary 1,4- and 1,5-diols and tetrahydropyran derivatives . This reaction is carried out at room temperature and yields the desired product with high stereoselectivity.
Industrial Production Methods
In industrial settings, the production of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate may involve large-scale synthesis using similar catalytic processes. The use of lanthanide triflates as catalysts in room temperature ionic liquids (RTILs) has been reported to produce high yields of the compound . These methods are advantageous due to their efficiency and the ability to produce large quantities of the compound.
化学反应分析
Types of Reactions
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters. These products are valuable intermediates in the synthesis of more complex molecules.
科学研究应用
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
作用机制
The mechanism of action of Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate
- 2-Amino-3-cyano-4H-chromenes
- Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives
Uniqueness
Methyl 3-amino-2-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to its specific structural features, such as the position of the amino group and the tetrahydropyran ring. These features confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC 名称 |
methyl 3-amino-2-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(6-10)7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 |
InChI 键 |
PPSCZQNAABSBIB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CN)C1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


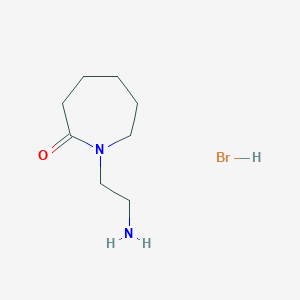
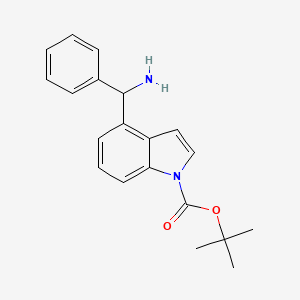
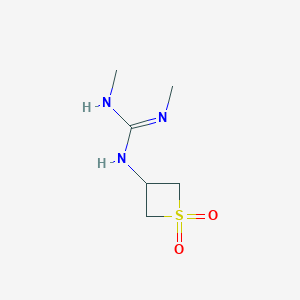
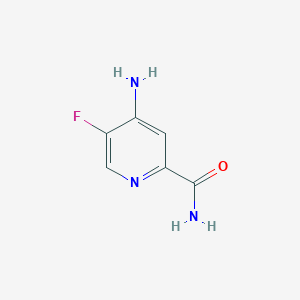
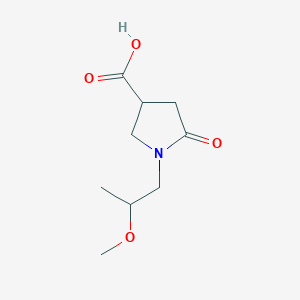
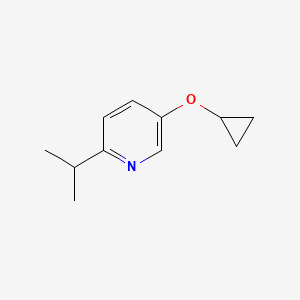
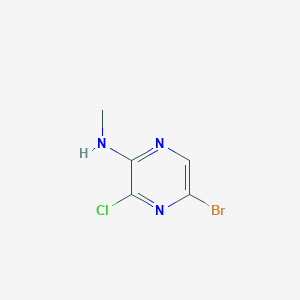
![7,7-Difluoro-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13008372.png)
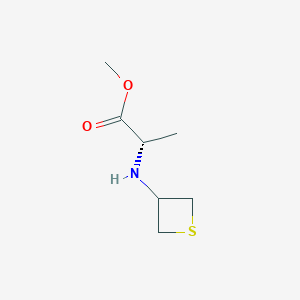
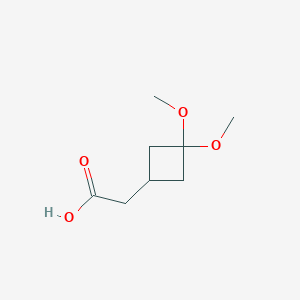
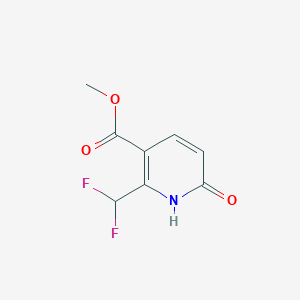
![Methyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008417.png)
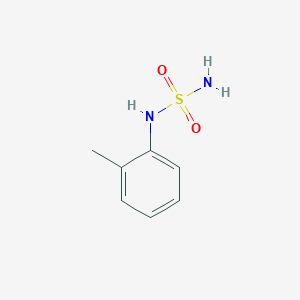
![6,6-Difluorobicyclo[3.2.0]heptan-3-amine hydrochloride](/img/structure/B13008429.png)
